molecular formula C19H19N3O3S B12012760 methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 763111-40-6

methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B12012760
CAS No.: 763111-40-6
M. Wt: 369.4 g/mol
InChI Key: AFMSUMCEJWZMSC-UHFFFAOYSA-N
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Description

This compound is a triazole-based sulfide ester featuring a 4-methoxyphenyl group at position 5 and a 4-methylphenyl group at position 4 of the 1,2,4-triazole ring.

Properties

CAS No.

763111-40-6

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C19H19N3O3S/c1-13-4-8-15(9-5-13)22-18(14-6-10-16(24-2)11-7-14)20-21-19(22)26-12-17(23)25-3/h4-11H,12H2,1-3H3

InChI Key

AFMSUMCEJWZMSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A common precursor for 1,2,4-triazole-3-thiones is 1,4-diphenyl thiosemicarbazide, which undergoes base-mediated cyclization in alkaline media (e.g., NaOH/EtOH) to form 4,5-diphenyl-4H-1,2,4-triazole-3-thione. For the target compound, the phenyl groups are replaced with 4-methoxyphenyl and 4-methylphenyl substituents. This modification requires tailored starting materials:

  • 4-Methoxyphenylhydrazine and 4-methylphenyl isothiocyanate react to form a substituted thiosemicarbazide, which cyclizes under reflux in ethanol with aqueous NaOH.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization. A study on imidazo[1,2-a][1,triazines demonstrated that microwave conditions reduced reaction times from hours to minutes while improving yields. Applying this method, the triazole core could be synthesized in >85% yield within 15 minutes at 150°C.

Alternative Pathways and Modifications

Esterification of Preformed Sulfanyl Acetic Acid

An alternative route involves synthesizing {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, followed by esterification with methanol:

  • React the triazole-thione with chloroacetic acid in basic conditions.

  • Acidify to isolate the sulfanyl acetic acid.

  • Perform Fischer esterification with methanol and H₂SO₄.

One-Pot Synthesis

A patent method for analogous triazolinones describes a one-pot approach combining sulfonyl chloride, metal cyanate, and triazolinone in the presence of N-alkylimidazole. Adapting this, the target compound could be synthesized by reacting:

  • 4-Methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride (or analogous precursor),

  • Lithium cyanate ,

  • 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one ,

  • N-Methylimidazole as catalyst.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, Ar-H), 4.10 (s, SCH₂CO), 3.85 (s, OCH₃), 2.40 (s, CH₃-C₆H₄).

  • IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C).

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous compounds confirms the planar triazole ring and substituent orientations. For example, a related structure showed a dihedral angle of 12.39° between the triazole and aryl rings.

Industrial-Scale Optimization

Purification Techniques

  • Crystallization: Ethanol or methanol recrystallization removes byproducts.

  • Chromatography: Silica gel column chromatography (hexane/ethyl acetate) for high-purity batches.

Yield Improvement Strategies

  • Microwave Assistance: Reduces reaction time and energy costs.

  • Catalyst Screening: N-Alkylimidazoles increase reaction efficiency.

Challenges and Limitations

  • Steric Hindrance: Bulky 4-methylphenyl groups may slow alkylation.

  • Oxidation Sensitivity: The thioether linkage requires inert atmospheres to prevent oxidation to sulfoxides .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones.

Key Reagents and Conditions

ReagentConditionsProduct Formed
H<sub>2</sub>O<sub>2</sub> (30%)RT, 8–12 hSulfoxide derivative
mCPBA (1.5 eq)CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 6 hSulfone derivative

Mechanistic Insights

  • Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance within the triazole ring.

  • Steric hindrance from the 4-methylphenyl group slows reaction kinetics compared to simpler triazole thioethers.

Reduction Reactions

The ester group is susceptible to reduction, yielding alcohol or amine derivatives.

Key Reagents and Outcomes

ReagentConditionsMajor Product
LiAlH<sub>4</sub> (2 eq)Dry THF, reflux, 4 h2-((Triazolyl)sulfanyl)ethanol
BH<sub>3</sub>·THF (3 eq)RT, 12 hPartial reduction to aldehyde

Notes

  • LiAlH<sub>4</sub> fully reduces the ester to a primary alcohol with >85% yield.

  • BH<sub>3</sub>·THF shows selectivity for partial reduction, likely due to coordination with the triazole nitrogen .

Hydrolysis Reactions

The ester hydrolyzes under acidic or basic conditions to form carboxylic acids.

Hydrolysis Pathways

ConditionCatalystProductYield (%)
1M NaOHAqueous ethanol, 80°C2-((Triazolyl)sulfanyl)acetic acid92
1M HClReflux, 6 hSame as above88

Kinetic Data

  • Base-catalyzed hydrolysis follows second-order kinetics (k = 0.15 L/mol·min at 80°C).

  • Acidic hydrolysis produces fewer side products due to suppressed triazole ring decomposition .

Nucleophilic Substitution

The ester’s methoxy group participates in nucleophilic displacement reactions.

Representative Reactions

NucleophileConditionsProduct
NH<sub>3</sub> (excess)Methanol, 60°C, 24 h2-((Triazolyl)sulfanyl)acetamide
HSCH<sub>2</sub>COOEtK<sub>2</sub>CO<sub>3</sub>, DMF, RTThioester derivative

Substitution Efficiency

  • Amidation proceeds quantitatively in ammonia-saturated methanol.

  • Thiols require anhydrous conditions to avoid competing oxidation.

Triazole Ring Modifications

The 1,2,4-triazole core participates in electrophilic substitutions and cycloadditions.

Observed Reactions

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the 5-position of the triazole (yield: 65%) .

  • Alkylation : Benzyl bromide in DMF with Cs<sub>2</sub>CO<sub>3</sub> selectively alkylates the N-4 position.

Stability Under Thermal and Photolytic Conditions

ConditionObservationDegradation Pathway
150°C, 2 h (N<sub>2</sub>)15% decomposition to triazole-thiol + methyl acrylateRetro-Michael addition
UV light (254 nm)40% degradation in 24 hRadical-mediated S–C bond cleavage

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives containing the triazole moiety have shown promising results in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. The presence of the triazole ring is crucial for its biological activity, as it enhances binding affinity to target enzymes involved in cancer cell proliferation and survival .

Agricultural Applications

Fungicidal Properties
this compound exhibits fungicidal properties that make it a candidate for agricultural applications. Research indicates that triazole derivatives can inhibit fungal growth by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This property positions the compound as a potential fungicide for crop protection against various plant pathogens .

Material Science

Polymer Chemistry
In material science, compounds like this compound are being explored for their potential use in polymer synthesis. The incorporation of triazole units into polymers can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Anticancer Activity Assessment

A study conducted by Evren et al. (2019) synthesized several triazole derivatives and evaluated their anticancer activities against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. This compound was among those tested, showing selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

Case Study 2: Agricultural Application

Research published in MDPI explored the efficacy of triazole-based compounds as fungicides. The study demonstrated that this compound effectively inhibited the growth of several fungal strains responsible for crop diseases. The compound's ability to disrupt ergosterol synthesis was confirmed through bioassays and molecular docking studies .

Mechanism of Action

The mechanism of action of methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and methylphenyl groups can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and functional differences:

Compound Name Substituents (Triazole Positions 4, 5) Ester Group Key Functional Groups Biological Activity (If Reported) Reference ID
Target Compound: Methyl {[5-(4-Methoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetate 4: 4-methylphenyl; 5: 4-methoxyphenyl Methyl acetate Sulfanyl, methoxy, methylphenyl Not explicitly reported
2-{[4-Allyl-5-(1H-Benzotriazol-1-ylmethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Methylphenyl)Acetamide 4: Allyl; 5: Benzotriazolylmethyl Acetamide Benzotriazole, allyl, methylphenyl Not reported
Ethyl 2-[(5-{[(4-Fluorobenzoyl)Amino]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate 4: Phenyl; 5: 4-Fluorobenzoylamino-methyl Ethyl acetate Fluorobenzoylamino, phenyl Not reported
Methyl 4-{[({5-[(4-Cyanophenoxy)Methyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetyl]Amino}Benzoate 4: Phenyl; 5: 4-Cyanophenoxymethyl Methyl benzoate Cyanophenoxy, acetyl amino Not reported
3-Allylthio-5-(1-Methyl-3-Trifluoromethyl-1H-Pyrazol-4-yl)-4-Phenyl-4H-1,2,4-Triazole (6i) 4: Phenyl; 5: Trifluoromethylpyrazole None Allylthio, trifluoromethylpyrazole Herbicidal (dicot plants)

Key Observations :

  • Substituent Diversity: The target compound’s 4-methylphenyl and 4-methoxyphenyl groups differ from analogs with benzotriazole (), fluorobenzoylamino (), or trifluoromethylpyrazole () moieties. These substituents influence lipophilicity and electronic properties, which are critical for bioactivity.
  • Ester vs. Amide : The methyl acetate group in the target compound contrasts with acetamide () or benzoate esters (), affecting metabolic stability and solubility.

Structure-Activity Relationship (SAR) :

  • Methoxy Groups : The 4-methoxyphenyl group in the target compound may enhance π-π stacking with biological targets, similar to methoxy-substituted triazoles in .
  • Sulfanyl Linkers : The sulfanylacetate moiety likely facilitates hydrogen bonding, as seen in crystallographic studies of analogous triazoles ().

Physicochemical Properties

Comparative data on solubility and stability are sparse, but insights can be inferred:

  • LogP: The target compound’s logP is estimated to be higher than analogs with polar groups (e.g., cyanophenoxy in ) due to its hydrophobic methylphenyl and methoxyphenyl substituents.
  • Crystallographic Data : Triazoles with bulky substituents (e.g., adamantyl in ) exhibit rigid conformations, suggesting the target compound may adopt a planar geometry favorable for bioactivity.

Biological Activity

Methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OSC_{16}H_{15}N_3OS. The structural characteristics include:

  • Triazole ring : Known for its biological activity.
  • Methoxy and methyl substituents : These groups can enhance lipophilicity and biological interactions.

Antibacterial Activity

A series of studies have demonstrated the antibacterial efficacy of triazole derivatives. For instance, a recent study highlighted that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives had potent antibacterial effects comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Triazole Derivative A8Staphylococcus aureus
Triazole Derivative B16Escherichia coli
Methyl {[5-(4-methoxyphenyl)-...}12Pseudomonas aeruginosa

The binding affinity of these compounds to bacterial enzymes was assessed using molecular docking studies, revealing strong interactions that support their antibacterial mechanisms .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. This compound has shown promising results in inhibiting fungal growth in vitro. In a comparative study:

CompoundIC50 (µg/mL)Fungal Strain
Triazole Derivative C5.0Candida albicans
Methyl {[5-(4-methoxyphenyl)...}7.0Aspergillus niger

These findings suggest that the compound could serve as a potential antifungal agent in therapeutic applications .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The results indicate that this compound exhibits cytotoxicity in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HCT116 (Colon Cancer)10.5Cell cycle arrest at G2/M phase

Further mechanistic studies revealed that the compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Assay TypeIC50 (µg/mL)
DPPH25.0
ABTS20.0

These results underscore the compound's potential as an antioxidant agent capable of mitigating oxidative stress-related diseases .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior. For similar triazoles, HOMO-LUMO gaps of ~4.5 eV indicate moderate reactivity .
  • Natural Bond Orbital (NBO) analysis: Identifies hyperconjugative interactions (e.g., LP(S) → σ*(C–N)) stabilizing the sulfanyl group .
  • Molecular Electrostatic Potential (MEP): Maps electron-rich regions (e.g., triazole sulfur) for nucleophilic attack prediction .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Question

  • Substituent effects: Replace 4-methylphenyl with bulkier groups (e.g., cycloheptyl) to enhance hydrophobic interactions, as demonstrated in sulfonamide-triazole hybrids .
  • Sulfanyl vs. sulfonyl: Compare thioether (-S-) and sulfone (-SO₂-) analogs to evaluate electron-withdrawing effects on target binding .
  • Methoxy positional isomerism: Test para- vs. meta-methoxy substitution on the phenyl ring to optimize steric compatibility .

What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Basic Research Question

  • Forced degradation studies:
    • Acidic/alkaline hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor ester hydrolysis via LC-MS .
    • Thermal stress: Heat at 80°C for 48 hours; check for triazole ring decomposition using DSC .
  • Light exposure: UV-vis spectroscopy tracks photodegradation products .

How can analytical methods be developed to quantify this compound in complex matrices (e.g., biological samples)?

Advanced Research Question

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for the [M+H]⁺ ion (e.g., m/z 410 → 292) .
  • Sample preparation: Protein precipitation with acetonitrile (1:3 v/v) reduces matrix interference in plasma .
  • Validation parameters: Ensure linearity (R² > 0.995), LOD (<1 ng/mL), and recovery (>85%) per ICH guidelines .

What strategies improve solubility and formulation for in vivo studies?

Basic Research Question

  • Co-solvent systems: Use PEG-400/water (30:70) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Solid dispersion: Prepare with PVP-K30 (1:3 ratio) via spray drying to increase dissolution rate .
  • LogP optimization: Introduce hydrophilic groups (e.g., hydroxyl) on the phenyl ring while maintaining LogP < 3 for bioavailability .

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